molecular formula C8H14N4O6 B583191 2-azido-N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)acetamide CAS No. 92659-90-0

2-azido-N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)acetamide

Cat. No.: B583191
CAS No.: 92659-90-0
M. Wt: 262.222
InChI Key: SBNIXWHTKPFIQR-LRSZDJBLSA-N
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Description

2-azido-N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)acetamide is a versatile chemical compound with a unique structure that includes an azide group and multiple hydroxyl groups

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-azido-N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)acetamide typically involves the reaction of a sugar derivative with azidoacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism, where the chloride group is replaced by the azide group . The resulting product is then purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-azido-N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)acetamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The azide group can participate in nucleophilic substitution reactions.

    Click Chemistry: The azide group is highly reactive in click chemistry, particularly in the presence of alkynes to form triazoles.

    Oxidation and Reduction: The hydroxyl groups can undergo oxidation to form carbonyl compounds or reduction to form alcohols.

Common Reagents and Conditions

    Substitution Reactions: Triethylamine, azidoacetyl chloride.

    Click Chemistry: Copper(I) catalysts, alkynes.

    Oxidation: Oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride.

Major Products Formed

    Substitution Reactions: Formation of azido derivatives.

    Click Chemistry: Formation of triazoles.

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of alcohols.

Scientific Research Applications

2-azido-N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)acetamide has several applications in scientific research:

    Biochemistry: Used in chemical labeling and bioorthogonal chemical reactions.

    Molecular Biology: Utilized in the study of glycosylation processes.

    Glycobiology: Employed in the synthesis of glycan derivatives for studying carbohydrate-protein interactions.

    Industry: Used in the synthesis of complex organic molecules and materials.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which provides a wide range of reactivity and applications in various scientific fields.

Properties

IUPAC Name

2-azido-N-(3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O6/c9-12-10-1-6(16)11-4(2-13)7(17)8(18)5(15)3-14/h2,4-5,7-8,14-15,17-18H,1,3H2,(H,11,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBNIXWHTKPFIQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)NC(=O)CN=[N+]=[N-])O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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